Cas no 627-37-2 (N-Allylmethylamine)

N-Allylmethylamine 化学的及び物理的性質
名前と識別子
-
- N-methylallylamine
- N-Allylmethylamine
- N-Allyl-N-methylamine
- allyl mesityl ether
- Allyl-mesityl-aether
- Allylmethylamine
- methylallylamine
- N-allyl-methylamine
- N-methyl-N-allyl amine
- n-allyl methyl-amine
- MFCD00008641
- BB 0263010
- 2-Propen-1-amine, N-methyl-
- Allylamine, N-methyl-
- CH2=CHCH2NHCH3
- DTXSID8073219
- Q23698414
- allylmethyl amine
- InChI=1/C4H9N/c1-3-4-5-2/h3,5H,1,4H2,2H
- N-methyl allyl amine
- FT-0648301
- methyl allyl amine
- N-Allyl-N-methylamine #
- JXA5N62PYD
- 627-37-2
- CHEMBL3558338
- N-methyl allylamine
- N-Methyl-2-propen-1-amine
- Allyl methyl amine
- AKOS000247547
- N-methyl-N-allylamine
- N-Allylmethylamine, 96%
- Allyl-methyl-amine
- CS-0157991
- methyl(prop-2-en-1-yl)amine
- n-methyl-allylamine
- (Methyl)(prop-2-en-1-yl)amine
- J-523731
- STR09653
- N-allyl-methyl-amine
- NS00035152
- F21270
- N-methylprop-2-en-1-amine
- N-Methylprop-2-en-1-amne
- EN300-73282
- AMY13350
- EINECS 210-996-0
- prop-2-ene, 1-methylamino-
- DB-073183
-
- MDL: MFCD00008641
- インチ: 1S/C4H9N/c1-3-4-5-2/h3,5H,1,4H2,2H3
- InChIKey: IOXXVNYDGIXMIP-UHFFFAOYSA-N
- ほほえんだ: C=CCNC
計算された属性
- せいみつぶんしりょう: 71.07350
- どういたいしつりょう: 71.073499
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 5
- 回転可能化学結合数: 2
- 複雑さ: 24.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 12
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 流体。
- 密度みつど: 0.741 g/mL at 25 °C(lit.)
- ゆうかいてん: No data available
- ふってん: 64-66 °C(lit.)
- フラッシュポイント: 華氏温度:-18.4°f
摂氏度:-28°c - 屈折率: n20/D 1.412(lit.)
- すいようせい: Miscible with water.
- PSA: 12.03000
- LogP: 0.78270
- ようかいせい: 水に溶けやすい。
- かんど: 二酸化炭素に敏感
N-Allylmethylamine セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H225-H301-H311-H314-H331
- 警告文: P210-P261-P280-P305 + P351 + P338-P310
- 危険物輸送番号:UN 3286
- WGKドイツ:3
- 危険カテゴリコード: 11-23/24/25-34
- セキュリティの説明: S26-S36/37/39-S45
- 福カードFコード:9-34
- RTECS番号:UC6632500
-
危険物標識:
- セキュリティ用語:S26;S36/37/39;S45
- 包装等級:II
- 包装カテゴリ:II
- リスク用語:R11; R23/24/25; R34
- 危険レベル:3
- ちょぞうじょうけん:2-8°C
- 包装グループ:II
N-Allylmethylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029336-500g |
N-Allylmethylamine |
627-37-2 | 96% | 500g |
¥4079 | 2023-01-19 | |
abcr | AB205840-25 g |
N-Allylmethylamine, 96%; . |
627-37-2 | 96% | 25g |
€373.50 | 2023-05-06 | |
Enamine | EN300-73282-5.0g |
methyl(prop-2-en-1-yl)amine |
627-37-2 | 93% | 5.0g |
$80.0 | 2023-02-12 | |
abcr | AB205840-25g |
N-Allylmethylamine, 96%; . |
627-37-2 | 96% | 25g |
€89.00 | 2025-02-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N47230-25g |
N-Allylmethylamine |
627-37-2 | 96% | 25g |
¥138.0 | 2022-04-27 | |
Enamine | EN300-73282-100.0g |
methyl(prop-2-en-1-yl)amine |
627-37-2 | 93% | 100.0g |
$722.0 | 2023-02-12 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H27551-5g |
N-Allylmethylamine, 96% |
627-37-2 | 96% | 5g |
¥4639.00 | 2023-03-15 | |
TRC | A617993-10g |
N-Allylmethylamine |
627-37-2 | 10g |
$ 253.00 | 2023-04-19 | ||
Fluorochem | 069326-5g |
N-Allyl-N-methylamine |
627-37-2 | 98% | 5g |
£36.00 | 2022-03-01 | |
SHENG KE LU SI SHENG WU JI SHU | sc-257830-1 g |
N-Allylmethylamine, |
627-37-2 | 1g |
¥459.00 | 2023-07-10 |
N-Allylmethylamine 関連文献
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Fuhong Xiao,Dahan Wang,Shanshan Yuan,Huawen Huang,Guo-Jun Deng RSC Adv. 2018 8 23319
-
Hao Min,Genhua Xiao,Wenjuan Liu,Yun Liang Org. Biomol. Chem. 2016 14 11088
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Dongjing Hong,Xiancui Zhu,Shaowu Wang,Yun Wei,Shuangliu Zhou,Zeming Huang,Shan Zhu,Ruru Wang,Wenrun Yue,Xiaolong Mu Dalton Trans. 2019 48 5230
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Weslley G. D. P. Silva,Tamanna Poonia,Jennifer van Wijngaarden Phys. Chem. Chem. Phys. 2021 23 7368
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5. A new version of the reverse-Cope elimination initiated by the nucleophilic addition of allylamines to nitrones: a synthesis of vicinal diaminesMichael B. Gravestock,David W. Knight,K. M. Abdul Malik,Steven R. Thornton J. Chem. Soc. Perkin Trans. 1 2000 3292
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Shengzu Duan,Guogang Deng,Yujin Zi,Xiaomei Wu,Xun Tian,Zhengfen Liu,Minyan Li,Hongbin Zhang,Xiaodong Yang,Patrick J. Walsh Chem. Sci. 2021 12 6406
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7. Rearrangement of ammonium ylides produced by intramolecular reaction of catalytically generated metal carbenoids. Part 1. Synthesis of cyclic aminesJ. Stephen Clark,Paul B. Hodgson,Michael D. Goldsmith,Leslie J. Street J. Chem. Soc. Perkin Trans. 1 2001 3312
-
Jonathan Windle,Matthew Allison,Helena Shepherd,Visuvanathar Sridharan RSC Adv. 2014 4 2624
-
Jian Wang,Shuang Luo,Jing Li,Qiang Zhu Org. Chem. Front. 2014 1 1285
-
Zihao Fu,Qi Zhou,Yiyang Xiao,Jianbo Wang Polym. Chem. 2022 13 2123
N-Allylmethylamineに関する追加情報
N-Allylmethylamine: A Comprehensive Overview
N-Allylmethylamine, also known by its CAS number 627-37-2, is a versatile organic compound with significant applications in various industries. This compound, characterized by its chemical formula C4H9N, belongs to the class of amines and is widely recognized for its reactivity and utility in chemical synthesis.
The structure of N-Allylmethylamine consists of a methyl group attached to an amine functional group, with an allyl substituent providing additional reactivity. This unique structure enables the compound to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Recent studies have highlighted the role of N-Allylmethylamine in the development of novel materials and advanced chemical processes. For instance, researchers have explored its use in the synthesis of enantioselective catalysts, which are critical in asymmetric synthesis—a field that has seen remarkable growth due to its applications in drug discovery and fine chemical production.
In addition to its role in catalysis, N-Allylmethylamine has been employed as a building block in the construction of complex molecules. Its ability to undergo alkylation, acylation, and other nucleophilic substitution reactions makes it an indispensable component in organic synthesis laboratories worldwide.
From an environmental perspective, there is growing interest in understanding the biodegradation pathways of N-Allylmethylamine. Recent research has focused on its fate in aquatic environments and its potential impact on ecosystems. These studies are crucial for ensuring the sustainable use of this compound and minimizing its environmental footprint.
Furthermore, advancements in green chemistry have led to the exploration of more efficient and eco-friendly methods for synthesizing N-Allylmethylamine. Techniques such as catalytic hydrogenation and enzymatic transformations are being investigated to reduce energy consumption and waste generation during production.
In conclusion, N-Allylmethylamine (CAS No. 627-37-2) remains a pivotal compound in modern chemistry due to its versatility and reactivity. Its applications span across multiple disciplines, from pharmaceuticals to materials science, and ongoing research continues to uncover new avenues for its use. As industries strive for sustainability and innovation, compounds like N-Allylmethylamine will play a critical role in shaping the future of chemical synthesis.
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